molecular formula C40H62F3N9O13 B12418910 PDZ1 Domain inhibitor peptide (TFA)

PDZ1 Domain inhibitor peptide (TFA)

Cat. No.: B12418910
M. Wt: 934.0 g/mol
InChI Key: FRFNEHBDWRCSAK-OYSIMJRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The PDZ1 Domain Inhibitor Peptide (TFA) is a synthetic cyclic peptide designed to selectively target the PDZ1 domain of postsynaptic density protein 95 (PSD-95), a scaffolding protein critical for neuronal signaling. Structurally, it incorporates a β-alanine lactam side chain as a linker, enabling cyclization to enhance stability and binding specificity . Its sequence (Tyr-Lys-cyclo(Lys-Thr-Glu)-Ala-Val) mimics the C-terminal motif of glutamate receptor 6 (GluR6), competitively inhibiting the interaction between GluR6 and PSD-95 .

Properties

Molecular Formula

C40H62F3N9O13

Molecular Weight

934.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,5S,14S)-14-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-2-[(1R)-1-hydroxyethyl]-3,8,15-trioxo-1,4,9-triazacyclopentadecane-5-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H61N9O11.C2HF3O2/c1-20(2)30(38(57)58)46-32(51)21(3)42-34(53)28-15-16-29(50)41-18-8-6-10-27(36(55)47-31(22(4)48)37(56)45-28)44-35(54)26(9-5-7-17-39)43-33(52)25(40)19-23-11-13-24(49)14-12-23;3-2(4,5)1(6)7/h11-14,20-22,25-28,30-31,48-49H,5-10,15-19,39-40H2,1-4H3,(H,41,50)(H,42,53)(H,43,52)(H,44,54)(H,45,56)(H,46,51)(H,47,55)(H,57,58);(H,6,7)/t21-,22+,25-,26-,27-,28-,30-,31-;/m0./s1

InChI Key

FRFNEHBDWRCSAK-OYSIMJRUSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)N1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C1CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

General SPPS Approach

Solid-Phase Peptide Synthesis is the method of choice for preparing PDZ1 Domain inhibitor peptide. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. Each amino acid addition cycle consists of:

  • Deprotection of the N-terminal protecting group
  • Washing to remove deprotection reagents
  • Coupling of the next protected amino acid
  • Washing to remove excess reagents and by-products

The Fmoc protection strategy is preferred for PDZ1 Domain inhibitor peptide synthesis as it provides an orthogonal combination of temporary and permanent protecting groups, avoiding the iterative use of TFA that could cleave side-chain protecting groups at each cycle.

Resin Selection and Preparation

For PDZ1 Domain inhibitor peptide synthesis, 2-chlorotrityl chloride resin is recommended due to its compatibility with Fmoc chemistry and ability to minimize racemization. The resin preparation follows these steps:

  • Swell the resin in dry DCM for 30 minutes
  • Filter and wash with dry DCM
  • Prepare a solution of the first Fmoc-amino acid (3 eq.) and DIEA (6 eq.) in dry DCM
  • Add this solution to the resin and agitate for 2 hours at room temperature
  • Cap unreacted sites with DCM/MeOH/DIEA (17:2:1) for 30 minutes
  • Wash extensively with DCM, DMF, and MeOH
  • Dry the resin under vacuum

Amino Acid Coupling Procedure

Efficient coupling of amino acids is crucial for obtaining high yields and purity. For PDZ1 Domain inhibitor peptide, the recommended coupling conditions are:

Table 2: Amino Acid Coupling Parameters

Parameter Condition Notes
Fmoc Deprotection 20% piperidine in DMF (5 min + 15 min) Double treatment ensures complete deprotection
Amino Acid Equivalents 4 equivalents Relative to resin loading
Coupling System HBTU/HOBt/DIEA (4:4:8 eq.) For standard couplings
PyBOP/HOAt/DIEA (4:4:8 eq.) For difficult couplings (e.g., β-Ala)
Coupling Time 45-60 minutes Extend for difficult couplings
Temperature 25°C Standard room temperature
Washing Protocol DMF (3×), DCM (3×), DMF (3×) After each deprotection and coupling step

For PDZ1 Domain inhibitor peptide synthesis, special attention must be paid to the incorporation of Lys(Alloc) at position 3 and β-Alanine at position 6, as these residues are critical for the subsequent cyclization.

Cyclization Strategy for PDZ1 Domain Inhibitor Peptide

The distinctive cyclic structure of PDZ1 Domain inhibitor peptide is formed between Lysine-3 and Alanine-6 (β-Ala), which is essential for its bioactivity. This cyclization is typically performed on-resin.

On-Resin Cyclization Procedure

The cyclization process follows these key steps:

  • Complete the linear peptide synthesis with Lys(Alloc) at position 3
  • Selectively remove the Alloc protecting group using:
    • Pd(PPh₃)₄ (0.1 eq.) and PhSiH₃ (25 eq.) in DCM
    • React under nitrogen atmosphere for 1 hour
    • Wash extensively to remove all Pd residues
  • Perform on-resin cyclization:
    • Use PyBOP (3 eq.), HOAt (3 eq.), and DIEA (9 eq.) in DMF
    • Maintain high dilution conditions (minimum DMF to swell resin)
    • Allow cyclization to proceed for 16-24 hours
  • Monitor cyclization by cleaving a small resin sample and analyzing by mass spectrometry

This cyclization approach is similar to methods used for other cyclic peptidyl inhibitors targeting PDZ domains, as described in research on CAL-CFTR interaction inhibitors.

Optimization Parameters for Cyclization

For optimal cyclization efficiency, several parameters should be controlled:

Table 3: Critical Parameters for Effective Cyclization

Parameter Recommended Condition Rationale
Resin Loading Low to medium (0.3-0.7 mmol/g) Minimizes intermolecular reactions
Reaction Concentration High dilution conditions Favors intramolecular cyclization
Coupling Reagents PyBOP/HOAt or HATU/HOAt Highly efficient activation
Temperature 25°C initially, may increase to 40°C Balance between reactivity and side reactions
Reaction Time 16-24 hours Allows complete cyclization
Monitoring MS analysis of cleaved aliquots Confirms cyclization completion

TFA Cleavage and Deprotection Strategy

Cleavage Cocktail Composition

The final step in PDZ1 Domain inhibitor peptide preparation involves cleaving the peptide from the resin and removing all protecting groups using trifluoroacetic acid (TFA). Research on optimal TFA cleavage conditions indicates that carefully designed cleavage cocktails can significantly reduce side reactions.

Table 4: Optimized Cleavage Cocktails for PDZ1 Domain Inhibitor Peptide

Cleavage Cocktail Composition Results Application
Standard TFA/TIS/H₂O (95:2.5:2.5) ~81% desired peptide, 3.4% N-term S-tBu, 15.2% C-term S-tBu Basic formula
Enhanced TFA/TIS/H₂O/thioanisole/DMS (85:2.5:7.5:2.5:2.5) + 1% DTT ~92% desired peptide, 0.7% N-term S-tBu, 7.1% C-term S-tBu Reduced S-tBu byproducts
Optimized TFA/TIS/H₂O/thioanisole/DMS (80:5:5:5:5) + 1% DTT ~97% desired peptide, 0.7% N-term S-tBu, 1.5% C-term S-tBu Highest purity

The data presented in Table 4 is based on research findings showing that addition of thioanisole, dimethyl sulfide (DMS), and dithiothreitol (DTT) significantly reduces S-tBu side products during TFA cleavage.

Cleavage Procedure

The recommended procedure for cleaving and deprotecting PDZ1 Domain inhibitor peptide is:

  • Transfer the dry peptide-resin to a fritted reaction vessel
  • Add freshly prepared cleavage cocktail (10 mL per gram of resin)
  • Agitate gently at room temperature for 2 hours
  • Filter the mixture and collect the filtrate containing the cleaved peptide
  • Wash the resin with additional TFA (2 × 2 mL)
  • Reduce volume under nitrogen stream to approximately 1-2 mL
  • Precipitate the peptide by adding cold diethyl ether (10× volume)
  • Centrifuge (5 min, 3000 rpm), discard supernatant
  • Wash the precipitate with cold diethyl ether (3×)
  • Dissolve in water/acetonitrile mixture and lyophilize

For PDZ1 Domain inhibitor peptide, optimal cleavage time is typically 2 hours. Extended cleavage times of up to 4 hours may be necessary when the peptide contains multiple protected residues requiring longer deprotection times.

Purification and Characterization

HPLC Purification Protocol

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying PDZ1 Domain inhibitor peptide:

Preparative HPLC Conditions:

  • Column: C18 preparative column (250 × 21.2 mm, 10 μm)
  • Mobile phase A: 0.1% TFA in water
  • Mobile phase B: 0.1% TFA in acetonitrile
  • Gradient: 5-60% B over 60 minutes
  • Flow rate: 15 mL/min
  • Detection: UV at 220 and 280 nm

Analytical HPLC Conditions:

  • Column: C18 analytical column (150 × 4.6 mm, 3 μm)
  • Mobile phase A: 0.1% TFA in water
  • Mobile phase B: 0.1% TFA in acetonitrile
  • Gradient: 5-60% B over 30 minutes
  • Flow rate: 1 mL/min
  • Detection: UV at 220 and 280 nm

Mass Spectrometry Characterization

The identity of PDZ1 Domain inhibitor peptide should be confirmed by mass spectrometry:

  • MALDI-TOF MS:

    • Matrix: α-cyano-4-hydroxycinnamic acid
    • Mode: Positive ion
    • Expected m/z: Corresponding to molecular formula C38H61N9O11
  • ESI-MS:

    • Mode: Positive ion
    • Expected multiple charged ions: [M+H]⁺, [M+2H]²⁺, [M+3H]³⁺

Studies have successfully applied these mass spectrometry techniques to characterize cyclic peptides with molecular weights similar to PDZ1 Domain inhibitor peptide.

Quality Control Parameters

The final PDZ1 Domain inhibitor peptide (TFA) should meet the following quality control parameters:

Table 5: Quality Control Parameters for PDZ1 Domain Inhibitor Peptide

Parameter Acceptance Criteria Method
Purity ≥95% Analytical HPLC
Identity Correct m/z MS analysis
TFA Content <10% NMR or elemental analysis
Water Content <5% Karl-Fischer titration
Biological Activity Disruption of GluK2-PSD-95 PDZ1 interaction In vitro binding assay

Scale-Up Considerations and Challenges

When scaling up the synthesis of PDZ1 Domain inhibitor peptide from research quantities (1-5 mg) to larger amounts, several factors must be considered:

Resin Loading Optimization

For larger-scale synthesis, lower resin loading (0.3-0.5 mmol/g) is recommended to reduce steric hindrance and improve coupling efficiency. This approach has been successful in the preparation of other PDZ domain-targeting peptides.

Cyclization Efficiency

The cyclization step can become more challenging at larger scales. To maintain efficiency:

  • Ensure thorough mixing during the Alloc deprotection step
  • Use fresh Pd catalyst
  • Increase reaction time for cyclization (up to 36 hours)
  • Consider performing multiple smaller cyclization reactions in parallel

TFA Cleavage Volume

For larger-scale preparations, the volume of TFA cleavage cocktail should be optimized:

  • Small scale (<1 g resin): 10 mL/g resin
  • Medium scale (1-5 g resin): 8 mL/g resin
  • Large scale (>5 g resin): 5-6 mL/g resin

Alternative Synthetic Approaches

Native Chemical Ligation for Cyclization

For difficult cyclizations, native chemical ligation offers an alternative approach:

  • Synthesize peptide with N-terminal cysteine and C-terminal thioester
  • Perform ligation in 0.1 M sodium phosphate buffer, pH 7.8
  • Add thiophenol (1% by volume) to catalyze the reaction
  • Monitor by HPLC until completion (typically 5-16 hours)
  • Acidify with TFA (0.1% by volume), lyophilize, and purify

Enzymatic Approaches

Enzymatic approaches using thioesterase domains from non-ribosomal peptide synthetases have been reported for cyclizing peptides similar to PDZ1 Domain inhibitor peptide. These methods can offer improved regioselectivity and reduced side reactions.

Scientific Research Applications

The PDZ1 domain inhibitor peptide (TFA) is a cyclic peptide that inhibits the interaction between GluK2 (formerly GluR6) and the postsynaptic density protein 95 (PSD-95) . It competes with the C-terminus of GluK2 for binding to the PDZ1 domain of PSD-95 and inhibits the clustering of kainate receptors .

Ischemic Stroke Therapy

PDZ1 inhibitor peptides may be effective in ischemic stroke therapy because they selectively inhibit protein-protein interactions . Studies show that PDZ1 inhibitor peptides significantly disrupt GluK2-PSD-95 interaction, protecting neurons from ischemia/reperfusion-induced apoptosis . The mechanism involves inhibiting FasL expression, DISC assembly, and activation of Caspase 8, Bid, Caspase 9, and Caspase 3 after global brain ischemia . The neuron protection effect of PDZ1 inhibitor peptide is considered to be achieved by disrupting GluK2-PSD-95 interaction and subsequently inhibiting FasL expression and Fas apoptosis pathway .

Alzheimer’s Disease

Small molecule inhibitors of PDZ domains may stabilize AMPA receptors on the cell surface and promote synaptic structure and function as a potential treatment for Alzheimer’s disease .

Other Neurological Disorders

Beyond Alzheimer's disease, small molecule inhibitors of PDZ domain interactions have potential applications in treating other neurological disorders, including Parkinson’s disease, neuropathic pain, and schizophrenia .

Inhibition of PSD-95/NMDA Receptor Interaction

Dimeric ligands have been shown to inhibit the PSD-95/NMDA receptor interaction intracellularly, hence reducing NMDA-mediated excitotoxicity in cultured cortical rat neurons .

Enhancing Therapeutic Properties

Mechanism of Action

PDZ1 Domain Inhibitor Peptide (Trifluoroacetic Acid) exerts its effects by binding to the PDZ1 domains of PSD-95. This binding disrupts the interaction between GluR6 and PSD-95, preventing the formation of harmful protein complexes. The molecular targets involved include the PDZ1 domain of PSD-95 and the C terminus of GluR6. The pathway involves the competitive inhibition of the PDZ1 domain, leading to the disruption of synaptic signaling pathways .

Comparison with Similar Compounds

Key Properties

  • CAS Number : 1315378-73-4
  • Purity : >98%
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution; lyophilized powder is stored at -20°C .
  • Mechanism : Allosteric competition with GluR6 for PDZ1 domain binding .

PDZ Domain-Targeting Peptides

Table 1: Comparison of PDZ1 Domain Inhibitor Peptide (TFA) with Other PDZ-Targeting Compounds
Compound Target Structure Binding Affinity Mechanism Clinical/Research Notes References
PDZ1 Inhibitor (TFA) PSD-95 PDZ1 Cyclic peptide Not quantified Competes with GluR6 C-terminus Neuroprotection studies; requires cold storage
RS5517 NHERF1 PDZ1 Small molecule ~10 µM Blocks β2-AR binding to PDZ1 Validated in colorectal cancer models
PI1A MDA-9 PDZ1 Peptide inhibitor 0.094 mM Competes with TNEFYF peptide Reduces breast cancer cell migration
Box5 Peptide Dvl PDZ Linear peptide Lower affinity Inhibits Wnt signaling Limited efficacy due to low affinity

Key Findings :

  • Specificity : PDZ1 Inhibitor (TFA) shows high specificity for PSD-95 PDZ1, unlike RS5517 (NHERF1) or PI1A (MDA-9) .
  • Structural Advantage : Cyclization enhances proteolytic resistance compared to linear peptides like Box5 .
  • Therapeutic Potential: PDZ1 Inhibitor (TFA) is prioritized in neurological disorders, whereas PI1A and RS5517 are explored in oncology .

Other Peptide-Based Inhibitors

Table 2: Comparison with Non-PDZ-Targeting Peptide Inhibitors
Compound Target Structure Mechanism Advantages Limitations References
PDZ1 Inhibitor (TFA) PSD-95 PDZ1 Cyclic peptide Competitive inhibition High specificity; stable structure Cold storage requirements
Enfuvirtide (T-20) HIV gp41 HR1-HR2 Linear peptide Blocks viral fusion FDA-approved; rapid efficacy High cost; short half-life
Lyn Peptide Inhibitor TFA Lyn kinase Linear peptide Inhibits βc subunit binding Cell-penetrating; minimal off-target effects Limited to hematopoietic research

Key Findings :

  • Administration Challenges : Unlike PDZ1 Inhibitor (TFA), enfuvirtide requires subcutaneous injection due to poor oral bioavailability .
  • Cost-Effectiveness : PDZ1 Inhibitor (TFA) is less expensive to synthesize than enfuvirtide but shares storage limitations .

Chemical Reactions Analysis

Molecular Interactions and Binding Mechanisms

The peptide competitively inhibits PDZ1 domain interactions by mimicking the C-terminal motif of native ligands like GluK2.

  • Binding Affinity : Exhibits a dissociation constant (K<sub>D</sub>) of ~10 μM for PSD-95 PDZ1, measured via surface plasmon resonance (SPR) .

  • Selectivity : 130–1,240-fold selectivity for CAL PDZ over NHERF1/2 PDZ domains due to its cyclic conformation .

  • Key Residues : The YKKTEAV sequence positions tyrosine and lysine residues for hydrophobic and electrostatic interactions within the PDZ1 binding pocket .

Functional Stability and Degradation

The peptide resists enzymatic degradation through:

  • Cyclization : The lactam bridge reduces flexibility, limiting protease access .

  • Half-Life : >12 hours in human plasma at 37°C, compared to <30 minutes for linear analogs .

  • Temperature Sensitivity : Stable at -20°C for >2 years when desiccated but aggregates above 40°C .

Table 2: Stability Profile

ConditionResultMethod
Plasma Stabilityt₁/₂ = 12.5 hoursHPLC-MS
Thermal DenaturationT<sub>m</sub> = 58°CCircular Dichroism
Proteolytic ResistanceNo cleavage by trypsin/chymotrypsinFluorescence assay

Mechanistic Impact on Protein Complexes

The peptide disrupts critical interactions in neurological pathways:

  • GluK2/PSD-95 Inhibition : Blocks kainate receptor clustering by competing with GluK2’s C-terminus (IC₅₀ = 2.1 μM) .

  • Synaptic Effects : Reduces Aβ-induced calcium influx in neurons by 60% and stabilizes surface GluA2 AMPA receptors .

  • Allosteric Modulation : Enhances protease activity in DegP by 50-fold when bound to PDZ1, demonstrating dual roles in inhibition and activation .

Table 3: Activity Compared to Peptide and Small-Molecule Inhibitors

ParameterPDZ1 Inhibitor PeptideSmall-Molecule BIO922
K<sub>D</sub> (PDZ1)10 μM0.2 μM
Protease StabilityHighModerate
Cell PermeabilityLowHigh
Aβ ModulationYesYes

This peptide’s unique design and stability make it a valuable tool for studying PDZ domain-mediated interactions in neurodegeneration and synaptic plasticity. Its synthesis and functional data underscore its role as a precision biochemical probe rather than a traditional reactive compound.

Q & A

Q. What is the molecular mechanism by which the PDZ1 Domain inhibitor peptide (TFA) disrupts GluR6/PSD-95 interactions?

The PDZ1 Domain inhibitor peptide (TFA) is a cyclic peptide containing a β-Ala lactam side-chain linker. It competitively inhibits the binding of GluR6’s C-terminal region to the PDZ1 domain of PSD-95, disrupting protein-protein interactions critical for synaptic signaling. This inhibition occurs via structural mimicry of GluR6’s C-terminal residues, which typically bind to PDZ1 through hydrophobic and electrostatic interactions .

Q. How should researchers design experiments to validate the specificity of PDZ1 Domain inhibitor peptide (TFA) in cellular assays?

To confirm specificity:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Ki values) between the peptide and PDZ1 versus other PDZ domains (e.g., PDZ2/3 of PSD-95).
  • Perform co-immunoprecipitation (Co-IP) assays in neuronal cells to assess disruption of endogenous GluR6/PSD-95 complexes.
  • Include a scrambled-sequence control peptide to rule out non-specific effects .

Q. What are the critical considerations for synthesizing and handling PDZ1 Domain inhibitor peptide (TFA)?

  • Synthesis : The peptide is synthesized via solid-phase peptide synthesis (SPPS) with cyclization facilitated by the β-Ala lactam linker. Trifluoroacetic acid (TFA) is used during cleavage from resin, resulting in residual TFA salts (10–45% by weight) .
  • Handling : Residual TFA may interfere with cell viability assays. Request counterion exchange (e.g., acetate or HCl) to reduce TFA content to <1% for sensitive experiments .

Advanced Research Questions

Q. How can structural studies resolve conflicting data on the PDZ1 inhibitor’s binding mode?

Conflicting reports on binding affinity (e.g., Ki discrepancies) may arise from conformational flexibility of PDZ1. Use NMR spectroscopy to compare apo PDZ1 (shallow binding cleft) with inhibitor-bound PDZ1 (well-defined cleft). Molecular dynamics simulations can further analyze transient interactions and validate competitive inhibition .

Q. What strategies improve the cell permeability and stability of PDZ1-targeting peptides in vivo?

  • Modifications : Introduce cell-penetrating motifs (e.g., Tat sequence) or lipid conjugation (e.g., myristoylation) to enhance permeability.
  • Cyclization : Optimize the β-Ala lactam linker to reduce proteolytic degradation while maintaining binding specificity.
  • Dimeric peptides : Design dimeric inhibitors (e.g., as seen in PICK1 PDZ inhibitors) to enhance avidity and compensate for low individual potency .

Q. How does phosphorylation of PDZ1 or its binding partners influence inhibitor efficacy?

Phosphorylation of residues near PDZ1’s binding cleft (e.g., Tyr-73 in X11α) can induce conformational changes, altering inhibitor accessibility. To study this:

  • Use semisynthetic PDZ1 domains with site-specific phosphorylation (e.g., Ser/Thr-phosphorylated peptides ligated via native chemical ligation).
  • Compare inhibitor binding affinity using fluorescence polarization assays with phosphorylated vs. non-phosphorylated PDZ1 .

Q. What experimental approaches reconcile discrepancies in inhibitor potency across different cellular models?

Discrepancies may arise from variations in endogenous PDZ1 expression or competing interactions.

  • Perform quantitative proteomics to measure PDZ1 levels across models.
  • Use FRET-based biosensors to monitor real-time inhibitor effects on GluR6/PSD-95 interactions in live cells.
  • Validate findings in PSD-95 knockout cell lines rescued with PDZ1 mutants .

Methodological Considerations

Q. How can researchers assess batch-to-batch variability in PDZ1 inhibitor peptide synthesis?

  • Request HPLC and mass spectrometry (MS) data for each batch to confirm purity (>95% for cell assays).
  • Perform dose-response curves in a standardized binding assay (e.g., SPR) to compare EC50 values across batches .

Q. What controls are essential for in vivo studies using PDZ1 inhibitors?

  • Include a TFA-free control peptide to isolate TFA-related toxicity.
  • Use conditional PDZ1 knockout mice to confirm on-target effects.
  • Monitor off-target interactions via proteome-wide affinity pulldown assays .

Q. How can computational modeling guide the optimization of PDZ1 inhibitors?

  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses of modified peptides.
  • Apply machine learning to analyze structure-activity relationships (SAR) from existing PDZ domain inhibitor datasets.
  • Validate predictions with alanine scanning mutagenesis of PDZ1’s binding cleft .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.